molecular formula C19H22N2O4S B2531798 N-(3-methoxyphenyl)-4-(piperidin-1-ylsulfonyl)benzamide CAS No. 313261-61-9

N-(3-methoxyphenyl)-4-(piperidin-1-ylsulfonyl)benzamide

Cat. No.: B2531798
CAS No.: 313261-61-9
M. Wt: 374.46
InChI Key: PGXXEQBYFXGVHS-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-4-(piperidin-1-ylsulfonyl)benzamide is a useful research compound. Its molecular formula is C19H22N2O4S and its molecular weight is 374.46. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Pharmacological Properties

N-(3-methoxyphenyl)-4-(piperidin-1-ylsulfonyl)benzamide derivatives have been synthesized and evaluated for their pharmacological properties, particularly as selective serotonin 4 (5-HT4) receptor agonists. These compounds have shown potential in accelerating gastric emptying and increasing the frequency of defecation, indicating their utility as novel prokinetic agents with reduced side effects (Sonda et al., 2004; Sonda et al., 2003). These findings highlight the compound's application in addressing gastrointestinal motility disorders.

Metal Complex Synthesis and Antibacterial Activity

Research has also explored the synthesis of metal complexes with benzamide derivatives, including this compound, and their structural characterization. These complexes have been evaluated for their in vitro antibacterial activity against various bacterial strains, revealing that copper complexes exhibit enhanced activities compared to the free ligands (Khatiwora et al., 2013). This application demonstrates the compound's potential in developing new antibacterial agents.

Neurological Applications

Further studies have leveraged this compound derivatives for neurological applications, particularly in the development of imaging probes for the serotonin 1A (5-HT1A) receptor in Alzheimer's disease patients. These probes, utilized in conjunction with positron emission tomography (PET), have enabled the quantification of 5-HT1A receptor densities, offering insights into the neurobiological underpinnings of Alzheimer's disease and related cognitive disorders (Kepe et al., 2006).

Anti-Acetylcholinesterase Activity

Additionally, analogs of this compound have been synthesized and evaluated for their anti-acetylcholinesterase activity, demonstrating the potential for developing antidementia agents. Such studies contribute to the broader efforts in discovering effective treatments for neurodegenerative diseases (Sugimoto et al., 1990).

Future Directions

The future directions in the research of “N-(3-methoxyphenyl)-4-(piperidin-1-ylsulfonyl)benzamide” and similar compounds involve the development of robust synthetic routes enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold . This is highly needed in medicinal and agricultural chemistry .

Properties

IUPAC Name

N-(3-methoxyphenyl)-4-piperidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4S/c1-25-17-7-5-6-16(14-17)20-19(22)15-8-10-18(11-9-15)26(23,24)21-12-3-2-4-13-21/h5-11,14H,2-4,12-13H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGXXEQBYFXGVHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.